

Scandium-44 half-life and positron energy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Scandium-44

Cat. No.: B1211369

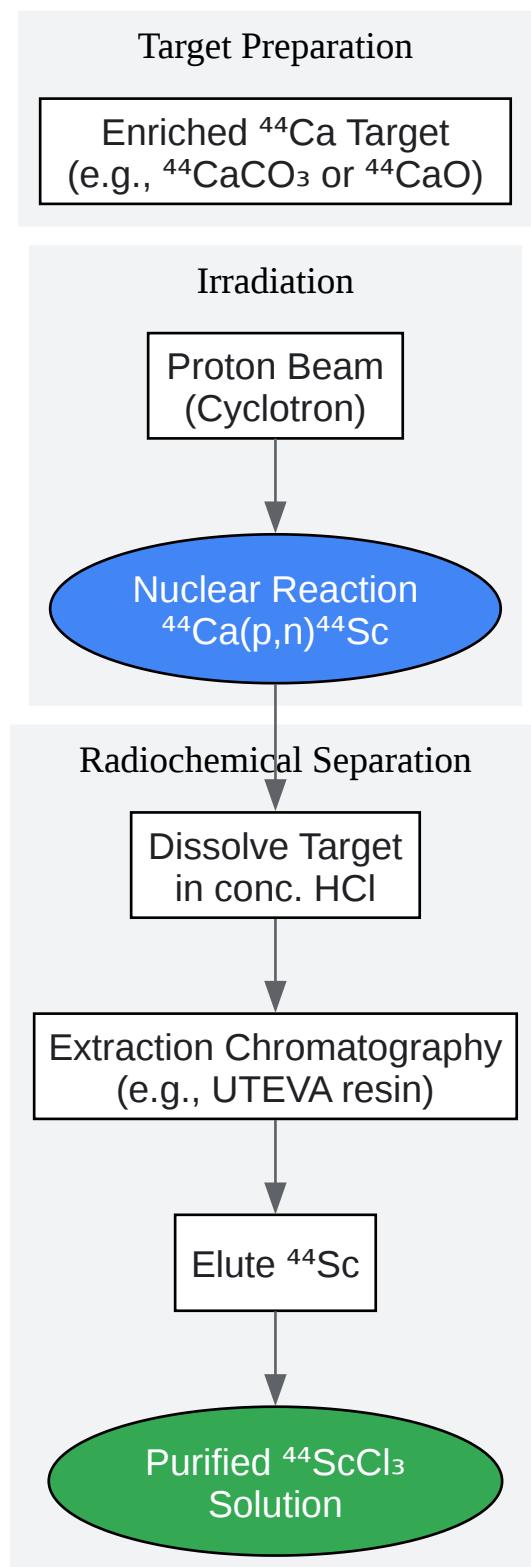
[Get Quote](#)

Core Nuclear Properties of Scandium-44

Scandium-44 is gaining significant attention in nuclear medicine due to its favorable decay characteristics, which are well-suited for PET imaging.[\[1\]](#) Its half-life is long enough to allow for transportation to facilities without a cyclotron and to image physiological processes that occur over several hours.[\[2\]](#)[\[3\]](#) Furthermore, its positron energies offer a balance that can lead to high-resolution PET images.[\[4\]](#)[\[5\]](#)

Quantitative Decay Data

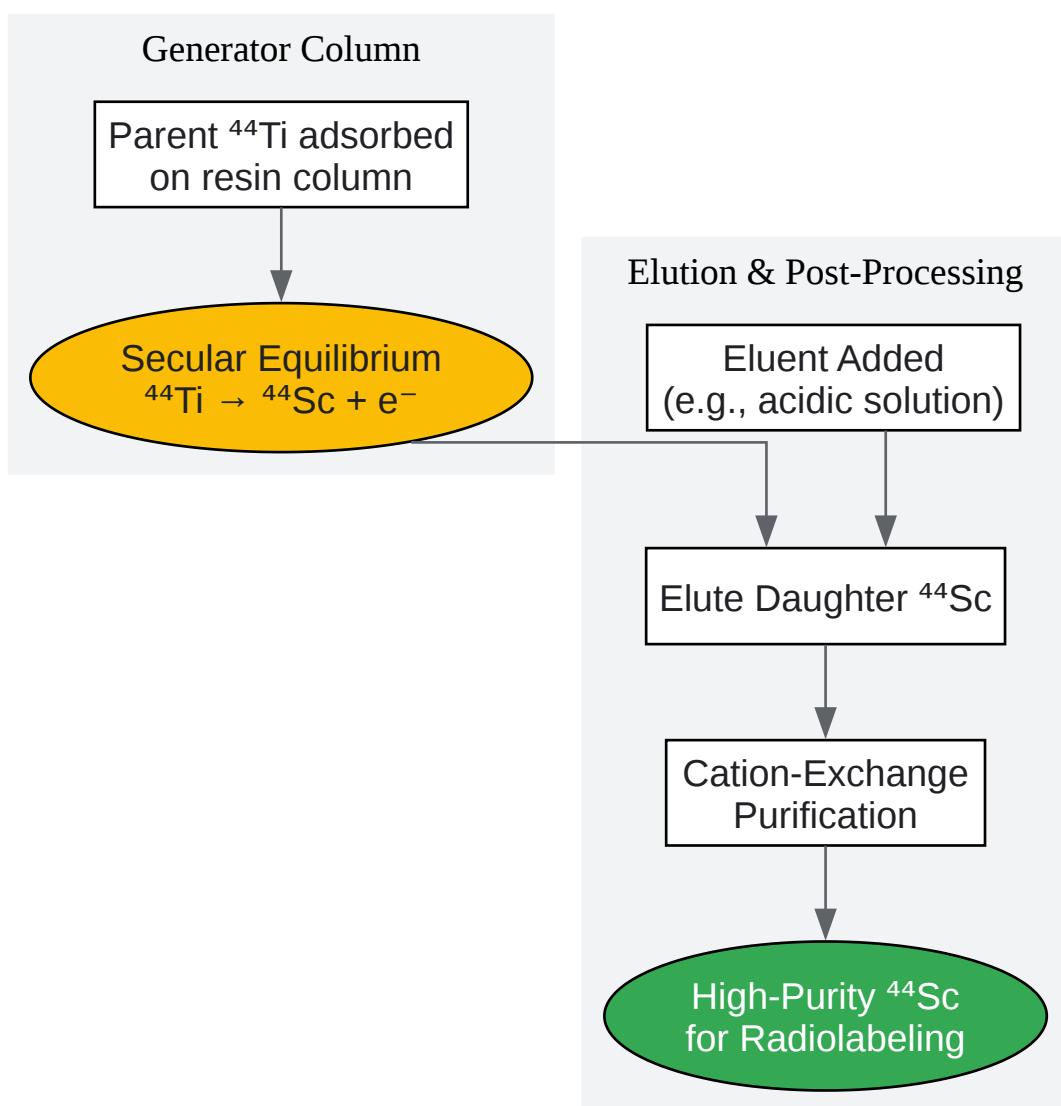
The key nuclear decay data for **Scandium-44** are summarized in the table below. Recent high-precision measurements have refined the half-life value from the previously accepted 3.97 hours to approximately 4.042 hours.[\[6\]](#)[\[7\]](#)


Property	Value	Reference(s)
Half-Life ($t_{1/2}$)	4.042 (± 0.007) hours	[6][7]
3.97 (± 0.04) hours (older value)	[1][8][9]	
Decay Mode	Positron (β^+) Emission	[10][11]
Electron Capture (EC)	[11][12]	
Decay Product	Stable Calcium-44 (^{44}Ca)	[10][11]
Positron (β^+) Branching Ratio	94.27%	[2][11][12]
Electron Capture Branching Ratio	5.73%	[11][12]
Maximum Positron Energy (E_{β^+max})	1474 keV	[5][8][11]
Mean Positron Energy (E_{β^+mean})	632 keV	[1][8][11][13]
Primary Gamma (γ) Emission	1157.0 keV	[1][8][11]
Gamma (γ) Emission Abundance	99.9% (in prompt coincidence with β^+)	[8][11]

Production of Scandium-44

There are two primary methods for producing **Scandium-44** for medical use: cyclotron production and elution from a $^{44}\text{Ti}/^{44}\text{Sc}$ generator system.[3]

Cyclotron Production via $^{44}\text{Ca}(p,n)^{44}\text{Sc}$


The most common cyclotron-based method involves the proton bombardment of an enriched Calcium-44 target.[1][14] This method allows for the production of large quantities of ^{44}Sc suitable for clinical use.[3][14]

[Click to download full resolution via product page](#)

Caption: Cyclotron production workflow for **Scandium-44**.

Generator Production from a $^{44}\text{Ti}/^{44}\text{Sc}$ System

A $^{44}\text{Ti}/^{44}\text{Sc}$ generator provides a long-term, cyclotron-independent source of **Scandium-44**. The long half-life of the parent isotope, Titanium-44 (^{44}Ti , $t_{1/2} \approx 60$ years), allows for the daily elution of ^{44}Sc for many years.^{[2][10][15]}

[Click to download full resolution via product page](#)

Caption: **Scandium-44** production via a $^{44}\text{Ti}/^{44}\text{Sc}$ generator system.

Experimental Protocols

Protocol for Half-Life Determination

The half-life of **Scandium-44** is determined by measuring the decay of its activity over time.

Objective: To precisely measure the half-life of a purified ^{44}Sc sample.

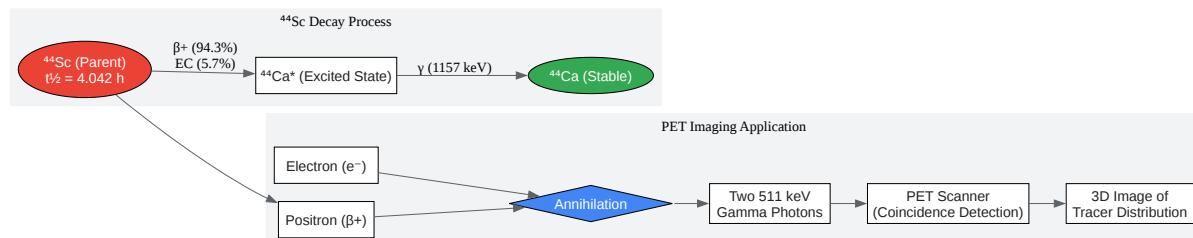
Methodology:

- Sample Preparation: A sample of high-purity ^{44}Sc is prepared, typically in a solution with a known volume and geometry.
- Instrumentation: The measurement is performed using a stable, high-precision radiation detection system, such as a dose calibrator (ionization chamber) or a High-Purity Germanium (HPGe) gamma-spectrometry detector.[6][7]
- Data Acquisition: The activity of the sample is measured at regular intervals over a period of several half-lives (e.g., 24-48 hours). For gamma spectrometry, the net peak area of the characteristic 1157 keV gamma peak is recorded.[16]
- Decay Correction: All measurements are corrected for detector dead time and background radiation.
- Data Analysis: The natural logarithm of the corrected activity (or count rate) is plotted against time. A linear regression is applied to the data points. The slope (λ) of this line is the decay constant.
- Half-Life Calculation: The half-life ($t_{1/2}$) is calculated from the decay constant using the formula: $t_{1/2} = -\ln(2) / \lambda$. Multiple measurements are typically combined to determine a final value with its uncertainty.[6][7]

Protocol for Cyclotron Production and Separation

This protocol outlines the production of ^{44}Sc from an enriched Calcium-44 target.[3][17]

Objective: To produce and isolate high-purity ^{44}Sc suitable for radiolabeling.


Methodology:

- Target Preparation: Enriched ^{44}Ca , in the form of $^{44}\text{CaCO}_3$ or ^{44}CaO , is pressed into a solid target disc.

- Irradiation: The target is bombarded with a proton beam (e.g., 15-16 MeV) in a medical cyclotron for a specified duration and beam current to achieve the desired activity.[17]
- Target Dissolution: Post-irradiation, the target is remotely transferred to a hot cell and dissolved in concentrated hydrochloric acid (HCl).[17]
- Chromatographic Separation:
 - The dissolved target solution (now in ~10 M HCl) is loaded onto a column packed with UTEVA extraction resin, which has been pre-conditioned with 10 M HCl.[17]
 - The resin selectively retains Scandium while Calcium and other impurities are washed through.
 - The column is washed with additional acid to remove any remaining impurities.
- Elution: The purified ^{44}Sc is eluted from the resin using a small volume of dilute acid (e.g., water or dilute HCl).
- Quality Control: The final product is tested for radionuclidic purity (using gamma spectrometry), chemical purity, and radiochemical purity before being used for radiolabeling.

Decay Scheme and Clinical Application Pathway

Scandium-44 decays primarily via positron emission to an excited state of stable Calcium-44, which immediately de-excites by emitting a high-energy gamma-ray.[12] This decay process is the foundation of its use in PET imaging.

[Click to download full resolution via product page](#)

Caption: Decay scheme of ^{44}Sc and its application pathway in PET imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. download.uni-mainz.de [download.uni-mainz.de]
- 3. ^{44}Sc : An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Half-life measurement of ^{44}Sc and ^{44}mSc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of scandium-44 g with other PET radionuclides in pre-clinical PET phantom imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiacode.com [radiacode.com]
- 10. Scandium-44 - Wikipedia [en.wikipedia.org]
- 11. 44Sc [prismap.eu]
- 12. Inhb.fr [Inhb.fr]
- 13. Engineering a modular 44Ti/44Sc generator: eluate evaluation in preclinical models and estimation of human radiation dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Researchers improve production for short-lived scandium radioisotopes - ecancer [ecancer.org]
- 15. Scientists Identify an Alternative System for Producing the Medical Isotope Scandium-44 | Department of Energy [energy.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Scandium-44 half-life and positron energy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211369#scandium-44-half-life-and-positron-energy\]](https://www.benchchem.com/product/b1211369#scandium-44-half-life-and-positron-energy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com